molecular formula C10H11ClN2O2S B2505276 1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole CAS No. 181481-30-1

1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

Cat. No. B2505276
M. Wt: 258.72
InChI Key: VGNQTUXQBZIPTO-UHFFFAOYSA-N
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Description

The compound "1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives have been widely studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a sulfonyl group and a chlorophenyl moiety in the compound suggests potential for bioactivity, as similar structures have been explored for their pharmacological properties .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One efficient approach is the use of a diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrochloride, which can convert primary amines into azides and activated methylene substrates into diazo compounds . Another method involves a one-pot, multi-component reaction using β-cyclodextrin-propyl sulfonic acid as a catalyst, which has been shown to afford high yields of 1,2,4,5-tetrasubstituted imidazoles . Additionally, the design of ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate can catalyze the synthesis of tetrasubstituted imidazoles under solvent-free conditions . These methods highlight the versatility and efficiency of synthesizing imidazole derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be quite complex, as evidenced by the crystal structure analysis of related compounds. For instance, 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole crystallizes in the triclinic space group and exhibits significant torsion in certain bonds, with molecules arranged in layers stabilized by C-H…π interactions . Another related compound, 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, crystallizes in the monoclinic system and features intermolecular hydrogen bonds and C-H…π interactions . These structural analyses provide insight into the potential arrangement and stability of the compound "1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole".

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of substituents such as sulfonyl and chlorophenyl groups can influence the reactivity and interaction with other molecules. For example, analogues of imidazole with different substituents have been explored for their antibacterial properties, indicating that modifications to the imidazole core can significantly impact biological activity . The specific chemical reactions and interactions of "1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole" would depend on the nature of the substituents and the conditions under which the compound is subjected.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. Factors such as crystallinity, melting point, solubility, and stability are influenced by the nature of the substituents and the overall molecular conformation. For instance, the crystalline nature of some imidazole derivatives has been well-documented, with specific unit cell parameters and space groups identified . These properties are essential for understanding the behavior of the compound in different environments and can inform its potential applications in pharmaceuticals or other industries.

Scientific Research Applications

Bioisosteric Replacement Studies

A study explored the design and synthesis of imidazole compounds as bioisosters of a specific CB1 receptor antagonist (Brijesh Kumar Srivastava et al., 2008). This research involved computer-assisted conformational analysis to understand the loss of CB1 antagonistic activity in ligands.

Oxidation Kinetics

Research on sulconazole (a related compound) investigated its oxidation kinetics in the presence of peracetic acid and hydrogen peroxide (Sou Huei Chen et al., 1991). This study aimed to understand the effects of peroxide structure and charge state on sulconazole's loss rates and product distributions.

Synthesis and Cytotoxicity Testing

A study focused on synthesizing novel imidazole derivatives and testing their cytotoxic potency against human cancer cell lines (Łukasz Balewski et al., 2020). The relationships between the structure of these compounds and their antitumor activity were discussed.

Synthesis of Leukocyte Antagonists

Research involved synthesizing a leukocyte function-associated antigen-1 antagonist, including its sulfonamide metabolite labeled with stable isotopes and carbon-14 (B. Latli et al., 2011). This work was significant for drug metabolism and pharmacokinetic studies.

Anticandidal and Antibacterial Activities

A study synthesized specific sulphonamides and screened them for antifungal activity against Candida albicans and bacteria (O. B. Ovonramwen et al., 2021). These compounds were evaluated for their potential as antimicrobial agents.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNQTUXQBZIPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

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